4-(Trifluoromethoxy)pyrrolidine-2-carboxylic acid
Overview
Description
4-(Trifluoromethoxy)pyrrolidine-2-carboxylic acid, also known as 4-TFMP, is a chemical compound with a wide range of applications in the scientific and industrial fields. It is a colorless solid with a molecular formula of C5H7F3NO2. 4-TFMP is mainly used as a reagent in organic synthesis and is also used in the production of pharmaceuticals, pesticides, and other organic compounds. 4-TFMP has been found to have a variety of biochemical and physiological effects, which make it a valuable tool for research and experimentation.
Scientific Research Applications
Catalytic Applications in Organic Synthesis
- Sulfonamides as Cyclisation Terminators : Triflic acid has been shown to catalyze the cyclisation of homoallylic sulfonamides to pyrrolidines. This process demonstrates the viability of cationic cascades terminated by a sulfonamide group for the efficient formation of polycyclic systems (Haskins & Knight, 2002).
Functionalization Strategies
- Trifluoromethyl-Substituted Pyridine and Quinolinecarboxylic Acids : A study elaborated strategies for the preparation of trifluoromethyl-substituted pyridine and quinolinecarboxylic acids. This work highlights the versatile introduction of the trifluoromethyl group and the functionalization of organolithium or organomagnesium intermediates with carbon dioxide (Cottet et al., 2003).
Structural and Computational Analysis
- Experimental and Computational Studies : The vibrational spectrum and optimized geometric structure of 4-(Trifluoromethyl)pyridine-2-carboxylic acid were investigated using Fourier transform infrared spectrometry and density functional theory (DFT). This study provides insights into the molecular structure, NMR chemical shifts, UV–Vis absorption spectrum, and nonlinear optical (NLO) properties of the compound (Vural, 2016).
Nucleophilic Trifluoromethoxylation
- Isolable Pyridinium Trifluoromethoxide Salt : Research introduced an isolable pyridinium trifluoromethoxide salt as an effective trifluoromethoxide source for SN2 reactions. This development is significant for forming trifluoromethyl ethers, indicating a method for nucleophilic trifluoromethoxylation (Duran-Camacho et al., 2021).
Synthesis of Pyrrolidine Derivatives
- γ-Lactam and Pyrrole Derivatives : A three-component coupling strategy was used to synthesize 4-aryloxymethyl-3-pyrrolines and their isomeric pyrrolidines. This method facilitates access to 2,4-disubstituted pyrrole-3-carboxylates and 3,4-disubstituted pyrrolidin-2-ones, showcasing the versatility of pyrrolidine derivatives in synthetic chemistry (Clique et al., 2004).
properties
IUPAC Name |
4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO3/c7-6(8,9)13-3-1-4(5(11)12)10-2-3/h3-4,10H,1-2H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQAAVYPDKAZPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310135 | |
Record name | 4-(Trifluoromethoxy)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1301738-64-6 | |
Record name | 4-(Trifluoromethoxy)proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1301738-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethoxy)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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